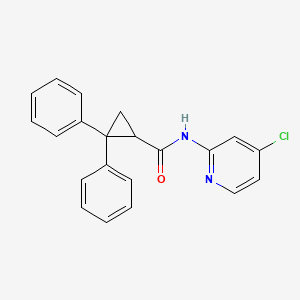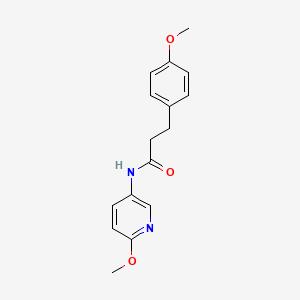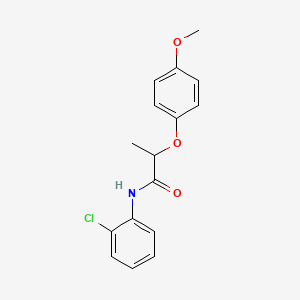
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Wirkmechanismus
CPCCOEt acts as a selective antagonist of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in synaptic transmission and plasticity, which can have a therapeutic effect in neurological disorders. CPCCOEt has been shown to be highly selective for N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, with minimal activity on other glutamate receptors.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the central nervous system, which can have a neuroprotective effect in various neurological disorders. CPCCOEt has also been shown to decrease the activity of the dopaminergic system, which can have implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPCCOEt in lab experiments is its high selectivity for N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide, which allows for specific modulation of this receptor. CPCCOEt is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CPCCOEt is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving CPCCOEt. One area of interest is the development of more potent and selective N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide antagonists for use in neurological disorders. Another area of interest is the investigation of the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in other physiological processes such as inflammation and immune function. Additionally, the potential therapeutic applications of CPCCOEt in other neurological disorders such as epilepsy and anxiety should be further explored.
Synthesemethoden
The synthesis of CPCCOEt involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 1,1-diphenyl-2-chloroethene in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form CPCCOEt. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been widely used in scientific research to study the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in various physiological and pathological processes. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, which makes it a potential therapeutic target for neurological disorders. CPCCOEt has also been used to investigate the role of N-(4-chloro-2-pyridinyl)-2,2-diphenylcyclopropanecarboxamide in pain perception, addiction, and anxiety.
Eigenschaften
IUPAC Name |
N-(4-chloropyridin-2-yl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-17-11-12-23-19(13-17)24-20(25)18-14-21(18,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBUWASUBMGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=NC=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)